1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[6-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-13-17(14(2)23)7-8-18(20-13)22-11-9-21(10-12-22)16-5-3-15(19)4-6-16/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMPDMFKQPAMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone typically involves multiple steps. One common route starts with the preparation of 4-(4-Fluorophenyl)piperazine, which is then reacted with 2-methyl-3-pyridinecarboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share core features such as fluorophenyl groups, piperazine moieties, or ketone functionalities. Below is a detailed comparison based on structural motifs, physicochemical properties, and pharmacological relevance:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Piperazine Derivatives: The target compound and ’s pyridazinone derivative both incorporate piperazine-fluorophenyl groups but differ in core heterocycles (pyridine vs. pyridazinone). ’s piperazine-ethanone lacks the fluorophenyl group, highlighting the target compound’s enhanced electronic effects for receptor binding .
Chalcone Derivatives: Chalcones like (E)-1-(4-FPh)-3-phenylprop-2-en-1-one exhibit significant planarity, which contrasts with the target compound’s sterically hindered pyridine core. Planarity in chalcones correlates with π-π stacking interactions in biological targets, whereas the target compound’s methyl and ethanone groups may favor hydrophobic binding .
Pyridine vs. Pyridazine Cores: and describe pyridazinones with fluorophenylpiperazine groups.
Dual Fluorophenyl Systems: ’s (4-FPh)[6-(4-FPh)-3-pyridinyl]methanone lacks piperazine but features two fluorophenyl groups. This compound’s reduced solubility (due to hydrophobic fluorophenyl groups) contrasts with the target compound’s piperazine-mediated solubility enhancement .
Biological Activity
1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including a fluorophenyl moiety and a piperazine ring, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: C18H20FN3O
Molecular Weight: 313.37 g/mol
The biological activity of 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone is primarily attributed to its interaction with various molecular targets. The compound may modulate the activity of neurotransmitter receptors and enzymes, which can lead to significant pharmacological effects.
Key Mechanisms Include:
- Receptor Binding: The compound may interact with dopamine and serotonin receptors, influencing mood and behavior.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies involving structurally similar piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis .
| Compound | Target Microorganisms | Activity Level |
|---|---|---|
| 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone | Staphylococcus aureus | Moderate |
| Other Piperazine Derivatives | Enterobacter aerogenes | High |
Anticancer Potential
Recent studies have explored the anticancer potential of compounds related to 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone. Molecular docking studies suggest that these compounds can bind effectively to DNA and inhibit tumor growth in vitro. For example, phenylpiperazine derivatives have demonstrated significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells .
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial activity of various piperazine derivatives, including those related to 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone. The results indicated that these compounds showed promising activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Study 2: Anticancer Activity
In another study focused on phenylpiperazine derivatives, compounds similar to 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone exhibited significant cytotoxic effects on MCF7 breast cancer cells. The study highlighted the potential for these compounds to enhance the efficacy of existing chemotherapeutics like doxorubicin .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{6-[4-(4-Fluorophenyl)piperazino]-2-methyl-3-pyridinyl}-1-ethanone?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyridine and piperazine precursors. A common approach includes:
- Friedel-Crafts acylation to introduce the ethanone group, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
- Nucleophilic substitution to attach the 4-fluorophenylpiperazine moiety to the pyridine scaffold. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like over-alkylation.
- Purification via column chromatography or recrystallization to isolate the target compound. Confirm purity using HPLC or NMR.
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:
- Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile to grow high-quality crystals.
- Data Collection : Employ a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Solve the structure using software like SHELX and refine parameters (R-factor < 0.05 for reliability).
Example Crystallographic Parameters :
- Space group: Triclinic, P1
- Unit cell dimensions: a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å
- Angles: α = 73.489°, β = 71.309°, γ = 83.486°
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence bioactivity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with substituents (e.g., -CH₃, -OCH₃) at the 2-methyl position.
- In Vitro Assays : Test receptor binding affinity (e.g., serotonin/dopamine receptors) using radioligand displacement assays.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. For example, bulkier substituents may sterically hinder binding to GPCRs .
Data Contradiction Analysis :
If conflicting bioactivity results arise, verify assay conditions (e.g., buffer pH, cell line variability) and validate computational models with experimental IC₅₀ values.
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
- Systematic Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility tests).
- Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation or differential scanning calorimetry (DSC) for thermal stability.
- Statistical Validation : Apply ANOVA to compare datasets from independent labs, identifying outliers due to methodological differences (e.g., solvent purity) .
Q. What experimental designs are suitable for studying metabolic pathways involving this compound?
Methodological Answer:
- Isotope Labeling : Synthesize a ¹⁴C-labeled analog to track metabolic products via LC-MS.
- Enzyme Inhibition Assays : Use liver microsomes (e.g., human CYP3A4) to identify phase I/II metabolites.
- In Vivo Studies : Administer the compound to rodent models and collect plasma/urine for metabolite profiling.
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers.
Q. How can computational methods predict the compound’s pharmacokinetic profile?
Methodological Answer:
- ADME Modeling : Use software like SwissADME to estimate parameters:
- Lipophilicity (LogP): Critical for blood-brain barrier penetration.
- Metabolic Stability : Predict CYP450 enzyme interactions.
- Machine Learning : Train models on existing datasets to forecast bioavailability and toxicity.
Q. What strategies mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to control reaction progress.
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading).
- Quality Control : Validate each batch with NMR, MS, and elemental analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
